5-(4-Aminophenoxy)isoindoline-1,3-dione
Description
Significance of Isoindoline-1,3-dione Scaffolds in Medicinal Chemistry and Chemical Biology
The isoindoline-1,3-dione scaffold, commonly known as the phthalimide (B116566) ring system, is recognized as a "privileged scaffold" in medicinal chemistry. This designation stems from its ability to form the structural basis for compounds that can interact with a wide array of biological targets, leading to a diverse range of physiological effects. The hydrophobic nature of the phthalimide moiety is thought to enhance the ability of these compounds to cross biological membranes. mdpi.com
Derivatives of isoindoline-1,3-dione have been shown to possess a broad spectrum of biological activities. These include anti-inflammatory, antimicrobial, anticonvulsant, analgesic, and anticancer properties. nih.govgsconlinepress.com The versatility of the isoindoline-1,3-dione core allows for chemical modifications at various positions, enabling the synthesis of large libraries of compounds for drug discovery and development. newsama.com The imide nitrogen, in particular, provides a reactive site for the introduction of various substituents, which can significantly influence the compound's biological activity. nih.gov
The following table summarizes some of the biological activities associated with isoindoline-1,3-dione derivatives:
| Biological Activity | Therapeutic Area |
| Anti-inflammatory | Autoimmune diseases, pain management |
| Anticancer | Oncology |
| Antimicrobial | Infectious diseases |
| Anticonvulsant | Neurology (e.g., epilepsy) |
| Analgesic | Pain management |
| Acetylcholinesterase Inhibition | Neurodegenerative diseases (e.g., Alzheimer's) |
Historical Perspective of Isoindoline-1,3-dione Derivatives in Chemical Research
The history of isoindoline-1,3-dione derivatives in chemical and medicinal research is marked by both significant therapeutic breakthroughs and cautionary tales. The most prominent historical example is thalidomide, first introduced in the 1950s as a sedative. mdpi.com Though initially considered safe, its use by pregnant women for morning sickness led to devastating teratogenic effects. This event had a profound impact on drug regulation and safety testing worldwide.
Despite its tragic history, subsequent research into the mechanisms of thalidomide's action revealed its potent immunomodulatory and anti-angiogenic properties. This led to its repurposing for the treatment of conditions like multiple myeloma and erythema nodosum leprosum. gsconlinepress.commdpi.com The renewed interest in thalidomide spurred the development of analogues with improved safety and efficacy profiles. Pomalidomide, an analog of thalidomide with an amino group on the phthalimide ring, is one such example. mdpi.com These developments have solidified the isoindoline-1,3-dione scaffold as a critical pharmacophore in modern drug discovery.
Overview of Research Trajectories for 5-(4-Aminophenoxy)isoindoline-1,3-dione
Direct and extensive research specifically focused on this compound is not widely available in the public domain. However, the research trajectories for this compound can be inferred from the broader investigation into C-5 substituted isoindoline-1,3-dione derivatives. The substitution at the C-5 position of the isoindoline-1,3-dione ring is a key area of exploration for modulating the biological activity of these compounds.
Research into C-5 substituted analogs is often directed towards the development of novel therapeutic agents. For instance, various C-5 substituted isoindoline-1,3-diones linked to other pharmacophores, such as 4-aminoquinolines, have been synthesized and evaluated for their antimycobacterial activities. researchgate.net The nature of the substituent at the C-5 position can significantly influence the compound's interaction with its biological target.
The "4-aminophenoxy" moiety in this compound introduces a flexible ether linkage and a reactive amino group. This functional group can serve as a point for further chemical modification, allowing for the creation of more complex molecules. The amino group, in particular, can act as a hydrogen bond donor and acceptor, potentially enhancing the binding affinity of the molecule to its target protein.
Given the diverse biological activities of isoindoline-1,3-dione derivatives, research involving this compound could potentially explore its utility in several areas, including:
As an intermediate in organic synthesis: The compound could serve as a building block for the synthesis of more complex drug candidates.
Evaluation for anticancer activity: Many isoindoline-1,3-dione derivatives have been investigated for their potential as anticancer agents.
Investigation of enzyme inhibitory activity: The scaffold is known to be a basis for various enzyme inhibitors, including acetylcholinesterase inhibitors for potential use in Alzheimer's disease treatment. nih.gov
The following table outlines potential research directions for this compound based on the activities of related compounds:
| Research Area | Rationale |
| Antimycobacterial Agents | C-5 substituted isoindoline-1,3-diones have shown activity against Mycobacterium tuberculosis. researchgate.net |
| Anticancer Agents | The isoindoline-1,3-dione core is present in several anticancer drugs. |
| Acetylcholinesterase Inhibitors | Derivatives have been designed and synthesized as potential treatments for Alzheimer's disease. nih.gov |
| Anti-inflammatory Agents | The scaffold is a well-established pharmacophore for anti-inflammatory compounds. nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(4-aminophenoxy)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O3/c15-8-1-3-9(4-2-8)19-10-5-6-11-12(7-10)14(18)16-13(11)17/h1-7H,15H2,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTQCONSUJVLCLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OC2=CC3=C(C=C2)C(=O)NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801327887 | |
| Record name | 5-(4-aminophenoxy)isoindole-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801327887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
35.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47198395 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
284462-39-1 | |
| Record name | 5-(4-aminophenoxy)isoindole-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801327887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Derivatization Strategies for 5 4 Aminophenoxy Isoindoline 1,3 Dione
Established Synthetic Pathways for the Core 5-(4-Aminophenoxy)isoindoline-1,3-dione Structure
The construction of the fundamental this compound framework is typically accomplished through two main synthetic routes: direct condensation reactions involving phthalic anhydrides and multi-step sequences that proceed through functionalized intermediates.
Phthalic Anhydride (B1165640) Condensation Approaches with Amino-Containing Precursors
A primary and widely utilized method for the synthesis of isoindoline-1,3-diones involves the condensation of a substituted phthalic anhydride with a primary amine. nih.govnih.gov In the context of this compound, this would conceptually involve the reaction of 4-(4-aminophenoxy)phthalic anhydride with a suitable amine or, more practically, the reaction of a substituted phthalic anhydride with 4-aminophenoxyaniline. A general and traditional approach involves heating a phthalic anhydride with a primary amine in a solvent such as glacial acetic acid. researchgate.net The reaction proceeds via a nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride, leading to the formation of a phthalamic acid intermediate, which then undergoes cyclization upon heating to form the imide ring of the isoindoline-1,3-dione.
For the synthesis of N-substituted isoindoline-1,3-diones, the reaction of phthalic anhydride with various primary amines in acetic acid, often with the aid of a catalyst like sulphamic acid, can yield the desired products in high yields. researchgate.net Microwave-assisted synthesis has also been employed to accelerate the formation of substituted isoindoline-1,3-diones. researchgate.net
Multi-Step Synthesis via Intermediate Modification (e.g., Hydroxy and Nitro Derivatives)
An alternative and often necessary strategy for accessing specifically substituted isoindoline-1,3-diones like the target compound involves a multi-step synthesis. This approach allows for the introduction of the desired functionalities through the modification of precursor molecules. A common strategy begins with a nitrophthalic anhydride, such as 3-nitrophthalic anhydride or 4-nitrophthalic anhydride.
For instance, a synthetic route could commence with the fusion of 3-nitrophthalic anhydride with p-aminoacetophenone. masterorganicchemistry.com This is followed by further chemical transformations. A more direct precursor to the "aminophenoxy" moiety would involve the reaction of a nitrophthalic anhydride with 4-aminophenol (B1666318). The resulting nitro-phenoxy intermediate can then be subjected to a reduction step to convert the nitro group to the desired amino group. Common reducing agents for this transformation include iron powder in a weakly acidic aqueous solution. google.com
The synthesis of 4-aminophthalic anhydride itself can be achieved through the hydrogenation of 4-nitrophthalic anhydride using a palladium-on-charcoal catalyst. researchgate.net This amino-substituted anhydride can then be reacted with other molecules to build more complex structures.
Advanced Synthetic Techniques and Optimization of Reaction Conditions
To improve the efficiency and yield of isoindoline-1,3-dione synthesis, various advanced techniques and optimization strategies have been developed. These include the use of specific catalysts and the careful selection of reaction solvents and temperatures.
For certain condensation reactions, catalysts such as molecular iodine in ethanol (B145695) under refluxing conditions have been found to be optimal. researchgate.net The optimization of reaction conditions often involves screening different catalysts, catalyst amounts, and solvents. For example, a study on a particular synthesis found that 20 mol% of molecular iodine in ethanol provided the best results in terms of yield and reaction time. researchgate.net Other catalysts that have been explored include piperidine (B6355638), acetic acid, p-TSA, SiO2, ZnCl2, and Et3N, although they may result in lower yields or require longer reaction times. researchgate.net
Microwave irradiation has also emerged as a powerful tool for accelerating organic reactions, including the synthesis of isoindoline-1,3-dione derivatives. This technique can significantly reduce reaction times and improve yields. researchgate.net
Strategic Derivatization of the Isoindoline-1,3-dione and Aminophenoxy Moieties
The core structure of this compound possesses two key sites for chemical modification: the imide nitrogen of the isoindoline-1,3-dione and the amino group of the aminophenoxy moiety. Strategic derivatization at these positions is crucial for exploring the compound's biological activities.
Chemical Modifications for Structure-Activity Relationship (SAR) Investigations
Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For isoindoline-1,3-dione derivatives, SAR studies often involve the synthesis of a series of analogs with systematic variations in their structure.
For example, the amino group on the phenoxy ring can be acylated, alkylated, or used as a handle to introduce various substituents. These modifications can alter the compound's polarity, size, and hydrogen bonding capabilities, which in turn can affect its interaction with biological targets. Similarly, the imide nitrogen of the isoindoline-1,3-dione can be substituted with a wide range of alkyl or aryl groups. The nature of this substituent has been shown to be critical for the anticancer activity of some isoindoline-1,3-dione compounds. nih.gov
The following table summarizes a hypothetical series of derivatives of this compound that could be synthesized for SAR studies, based on common chemical modifications.
| Modification Site | Type of Modification | Potential Substituents (R) | Rationale for SAR |
|---|---|---|---|
| Amino Group (-NH2) | Acylation | -COCH3, -COC6H5 | Investigate the effect of amide formation and steric bulk. |
| Amino Group (-NH2) | Sulfonylation | -SO2CH3, -SO2C6H5 | Explore the impact of sulfonamide groups on activity. |
| Imide Nitrogen (N-H) | Alkylation | -CH3, -C2H5, -CH2C6H5 | Determine the influence of N-substituent size and lipophilicity. |
| Imide Nitrogen (N-H) | Arylation | -C6H5, -C6H4Cl | Assess the effect of aromatic substituents on the imide nitrogen. |
Synthesis of Analogs for Broadened Biological Profiling
The synthesis of a diverse library of analogs of this compound is a key strategy for broadening its biological profile and discovering new therapeutic applications. Isoindoline-1,3-dione derivatives have been reported to possess a wide range of biological activities, including anticancer, anti-inflammatory, and enzyme inhibitory effects. nih.gov
By introducing different functional groups and structural motifs onto the core scaffold, chemists can generate novel compounds with potentially enhanced or entirely new biological activities. For example, linking the core structure to other pharmacophores, such as quinoline (B57606) moieties, has been explored in the development of anti-mycobacterial agents. researchgate.net The synthesis of such hybrid molecules often involves multi-step reaction sequences.
The following table outlines potential synthetic strategies for generating analogs of this compound for expanded biological screening.
| Analog Type | Synthetic Strategy | Potential Biological Target |
|---|---|---|
| N-Alkyl/Aryl Derivatives | Reaction of the parent compound with various alkyl or aryl halides. | Kinases, GPCRs |
| Amide/Sulfonamide Derivatives | Acylation or sulfonylation of the free amino group. | Proteases, transcription factors |
| Heterocyclic Conjugates | Coupling of the core structure to various heterocyclic rings via linkers. | DNA, various enzymes |
Challenges and Innovations in the Synthesis of Substituted this compound Systems
The synthesis of this compound and its derivatives typically proceeds through a multi-step sequence, primarily involving the formation of an ether linkage followed by the reduction of a nitro group precursor. While seemingly straightforward, this pathway is fraught with challenges that necessitate careful optimization and have spurred innovative approaches to enhance efficiency and yield.
A prevalent synthetic strategy commences with a nucleophilic aromatic substitution (SNAr) reaction to construct the diaryl ether bond. This often involves the reaction of a halo- or nitro-substituted phthalic acid derivative with 4-aminophenol or, more commonly, a protected or precursor form like 4-nitrophenol. The choice of starting materials is critical, with 5-hydroxyisoindoline-1,3-dione (B1600135) or 5-nitroisoindoline-1,3-dione serving as key intermediates.
Challenges in Ether Linkage Formation:
The formation of the ether linkage between the isoindoline-1,3-dione core and the phenoxy group can be challenging. The reactivity of the isoindoline-1,3-dione ring system and the potential for side reactions under the basic conditions often required for Williamson ether synthesis or SNAr reactions are significant considerations. Achieving regioselectivity, particularly when starting with polysubstituted phthalic anhydrides, adds another layer of complexity.
Innovations in Ether Synthesis:
To overcome these challenges, researchers have explored various innovative methodologies. Microwave-assisted synthesis has emerged as a powerful tool to accelerate the SNAr reaction, often leading to shorter reaction times and improved yields. The use of phase-transfer catalysts can also facilitate the reaction between the hydrophilic phenoxide and the often less polar isoindoline-1,3-dione substrate. Furthermore, palladium-catalyzed cross-coupling reactions, while less common for this specific linkage, represent a potential alternative for constructing the C-O bond under milder conditions.
Challenges in Nitro Group Reduction:
Following the successful formation of the 5-(4-nitrophenoxy)isoindoline-1,3-dione intermediate, the subsequent reduction of the nitro group to the desired amine is a critical step. A primary challenge lies in the selective reduction of the nitro group without affecting the dicarbonyl system of the isoindoline-1,3-dione moiety. The imide functionality can be susceptible to reduction under harsh conditions.
Innovations in Selective Reduction:
Catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere is a widely employed and generally effective method for this transformation. researchgate.netnih.gov Innovations in this area focus on optimizing the catalyst loading, solvent system, and reaction pressure to ensure complete conversion of the nitro group while preserving the integrity of the isoindoline-1,3-dione ring. Transfer hydrogenation, using reagents like hydrazine (B178648) hydrate (B1144303) or ammonium (B1175870) formate (B1220265) in the presence of a catalyst, offers a milder and often more practical alternative to using gaseous hydrogen. researchgate.net The choice of the reducing agent and conditions is paramount to avoid over-reduction or undesired side reactions.
Below is a table summarizing typical reaction conditions for the key synthetic steps:
| Step | Reactants | Reagents and Conditions | Product | Yield (%) |
| Ether Formation (SNAr) | 5-Hydroxyisoindoline-1,3-dione, 1-Fluoro-4-nitrobenzene | K2CO3, DMF, Heat | 5-(4-Nitrophenoxy)isoindoline-1,3-dione | Moderate to High |
| Nitro Reduction | 5-(4-Nitrophenoxy)isoindoline-1,3-dione | H2, Pd/C, Ethanol/THF | This compound | High |
Detailed research findings have demonstrated that the efficiency of the SNAr reaction is highly dependent on the nature of the leaving group on the nitroaromatic ring and the reaction temperature. The subsequent catalytic reduction is sensitive to catalyst poisoning and requires careful monitoring to prevent the formation of partially reduced intermediates. The development of robust and scalable synthetic routes remains an active area of research, driven by the potential applications of the resulting substituted this compound systems.
Advanced Spectroscopic and Analytical Characterization Techniques for 5 4 Aminophenoxy Isoindoline 1,3 Dione and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules in solution. uobasrah.edu.iq By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular structure can be constructed. For 5-(4-Aminophenoxy)isoindoline-1,3-dione, NMR provides unambiguous evidence for its covalent framework.
In the ¹H NMR spectrum, the chemical shifts (δ) of the protons are indicative of their electronic environment. The aromatic protons of the isoindoline-1,3-dione and the aminophenoxy moieties would appear in the downfield region, typically between 6.5 and 8.5 ppm, due to the deshielding effect of the aromatic rings. The protons on the aminophenoxy ring would likely exhibit an AA'BB' splitting pattern, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons on the isoindoline-1,3-dione core will show distinct signals corresponding to their specific positions. The amine (-NH₂) protons and the imide (N-H) proton would appear as broad singlets, and their chemical shifts can be influenced by solvent and concentration.
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbons of the dione (B5365651) functionality are highly deshielded and would resonate at a low field, typically in the range of 165-180 ppm. nih.gov The aromatic carbons would appear between 110 and 160 ppm, with the carbon atoms attached to electronegative oxygen and nitrogen atoms showing higher chemical shifts. The number of distinct signals in the ¹³C NMR spectrum confirms the molecular symmetry.
For N-substituted derivatives, the signals corresponding to the substituent would also be present. For instance, in N-(1,3-dioxoisoindol-2-yl)thiophene-2-carboxamide, the protons of the thiophene (B33073) and isoindoline (B1297411) rings are clearly distinguished in the ¹H NMR spectrum. mdpi.com Similarly, the ¹³C NMR spectrum shows distinct signals for the carbonyl carbons and the aromatic carbons of both ring systems. mdpi.com Combining 1D and 2D NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) allows for the complete and unambiguous assignment of all proton and carbon signals, confirming the connectivity of the entire molecule. mdpi.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Isoindoline-1,3-dione Aromatic CH | 7.5 - 8.0 | 120 - 135 |
| Aminophenoxy Aromatic CH | 6.8 - 7.2 | 115 - 125 |
| Carbonyl (C=O) | - | 165 - 170 |
| C-O (Ether linkage) | - | 150 - 160 |
| C-N (Amine) | - | 140 - 150 |
| Amine (NH₂) | 3.5 - 5.0 (broad) | - |
| Imide (NH) | 8.0 - 9.0 (broad) | - |
Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are powerful techniques for identifying the functional groups present in a molecule. acgpubs.orgmdpi.com This is achieved by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The FT-IR spectrum of this compound would display a series of characteristic absorption bands that confirm the presence of its key functional moieties.
The primary amine (-NH₂) group would exhibit two characteristic N-H stretching bands in the region of 3300-3500 cm⁻¹. The N-H stretching vibration of the imide group is expected to appear as a broad band around 3200 cm⁻¹. The most prominent signals in the spectrum would be the strong absorptions from the carbonyl (C=O) groups of the dione. Asymmetric and symmetric stretching vibrations of the imide carbonyls typically appear as two distinct bands between 1700 and 1780 cm⁻¹. acgpubs.org
The presence of the aromatic rings would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. The C-O-C stretching of the ether linkage would produce a strong absorption band in the 1200-1250 cm⁻¹ range. The precise positions of these bands can provide insights into the molecular structure and bonding. mdpi.com
Table 2: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Primary Amine (N-H) | Stretching | 3300 - 3500 |
| Imide (N-H) | Stretching | ~3200 |
| Aromatic (C-H) | Stretching | 3000 - 3100 |
| Imide (C=O) | Asymmetric & Symmetric Stretching | 1700 - 1780 |
| Aromatic (C=C) | Stretching | 1400 - 1600 |
| Ether (C-O-C) | Stretching | 1200 - 1250 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. mdpi.comnih.gov It is used to determine the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns. For this compound, with a molecular weight of 254.24 g/mol , the mass spectrum would show a molecular ion peak ([M]⁺) at m/z 254. cymitquimica.com
Under electron ionization (EI), the molecular ion can undergo fragmentation, leading to a series of daughter ions that are characteristic of the molecule's structure. Common fragmentation pathways for this compound would likely involve cleavage of the ether bond, loss of CO from the dione, and fragmentation of the aromatic rings. The fragmentation of amines is often dominated by alpha-cleavage. libretexts.org High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, which allows for the determination of the elemental composition. ub.edu
Table 3: Predicted Mass Spectrometry Fragments for this compound
| Fragment Ion | Proposed Structure | Predicted m/z |
|---|---|---|
| [M]⁺ | [C₁₄H₁₀N₂O₃]⁺ | 254 |
| [M - NH₂]⁺ | [C₁₄H₈NO₃]⁺ | 238 |
| [M - CO]⁺ | [C₁₃H₁₀N₂O₂]⁺ | 226 |
| [C₈H₄NO₂]⁺ | Phthalimide (B116566) radical cation | 146 |
| [C₆H₆NO]⁺ | Aminophenoxy radical cation | 108 |
Chromatographic Methods for Purity Assessment and Isolation (e.g., Thin-Layer Chromatography)
Chromatographic techniques are essential for the separation, isolation, and purity assessment of synthesized compounds. researchgate.net Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile method commonly used to monitor the progress of a reaction and to determine the purity of the product. researchgate.net For a polar compound like this compound, a polar stationary phase such as silica (B1680970) gel is typically used.
The choice of the mobile phase is crucial for achieving good separation. A mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol) is often employed. The polarity of the mobile phase is adjusted to obtain an optimal retention factor (R_f) value, which is a measure of the compound's migration on the TLC plate. A pure compound should appear as a single spot on the TLC plate. For preparative purposes, column chromatography is used to isolate the desired product from a reaction mixture, often guided by the conditions determined from TLC analysis. acgpubs.org
Table 4: Typical TLC Conditions for Isoindoline-1,3-dione Derivatives
| Parameter | Description |
|---|---|
| Stationary Phase | Silica gel 60 F₂₅₄ |
| Mobile Phase | Hexane:Ethyl Acetate (e.g., 1:1, 2:1 v/v) or Dichloromethane:Methanol (e.g., 9:1 v/v) |
| Visualization | UV light (254 nm) or staining (e.g., iodine vapor, potassium permanganate) |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV and visible light. researchgate.net The chromophores in this compound, which are the aromatic rings and the carbonyl groups, are expected to give rise to characteristic absorption bands.
The spectrum would likely show strong absorptions corresponding to π → π* transitions of the aromatic systems and the carbonyl groups, typically in the 200-300 nm range. researchgate.netacgpubs.org The presence of the amino group, an auxochrome, can cause a bathochromic (red) shift of these absorption maxima to longer wavelengths. Weaker n → π* transitions associated with the non-bonding electrons of the oxygen and nitrogen atoms may also be observed at longer wavelengths. The UV-Vis spectrum is sensitive to the solvent polarity, and changes in the solvent can provide information about the nature of the electronic transitions. researchgate.net For some isoindole-1,3-dione derivatives, absorption peaks have been observed around 230 nm. acgpubs.orgacgpubs.org
Table 5: Expected UV-Vis Absorption Maxima (λ_max) and Electronic Transitions for this compound
| Electronic Transition | Chromophore | Expected λ_max (nm) |
|---|---|---|
| π → π | Aromatic Rings, C=O | 220 - 300 |
| n → π | C=O, -NH₂, -O- | > 300 (weak) |
X-ray Crystallography for Solid-State Structural Analysis of Derivatives
X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov While a crystal structure for this compound itself may not be readily available, the analysis of derivatives provides invaluable insight into the solid-state conformation, bond lengths, bond angles, and intermolecular interactions of the isoindoline-1,3-dione scaffold. nih.gov
For a derivative like 2-(2,5-Dioxotetrahydrofuran-3-yl)isoindoline-1,3-dione, X-ray diffraction analysis reveals detailed structural parameters. nih.gov For example, it can show the planarity of the isoindoline-1,3-dione ring system and the dihedral angle between different parts of the molecule. nih.gov The crystal packing is determined by intermolecular forces such as hydrogen bonding and π-π stacking, which can be crucial for understanding the material's physical properties. Obtaining single crystals suitable for X-ray diffraction is a critical step in this analysis. nih.govmdpi.com
Table 6: Example Crystallographic Data for an Isoindoline-1,3-dione Derivative (2-(2,5-Dioxotetrahydrofuran-3-yl)isoindoline-1,3-dione)
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 12.129(2) |
| b (Å) | 5.1385(10) |
| c (Å) | 16.818(3) |
| β (°) | 100.21(3) |
| Volume (ų) | 1031.6(4) |
Data from a representative derivative to illustrate the technique. nih.gov
Molecular Mechanisms of Action and Target Engagement of 5 4 Aminophenoxy Isoindoline 1,3 Dione
Identification and Characterization of Molecular Targets
The biological activity of 5-(4-Aminophenoxy)isoindoline-1,3-dione is predicated on its ability to engage with specific molecular targets within the cell. Research has pointed towards several proteins, including enzymes and receptors, as potential interaction partners.
Enzyme Inhibition Kinetics and Binding Affinities
DNA Gyrase B ATPase: While direct kinetic data for this compound is not extensively available, studies on structurally related compounds offer insights. For instance, a derivative, 5-(4-aminophenoxy)-2-(3-aminophenyl)-2,3-dihydro-1H-isoindole-1,3-dione, has demonstrated inhibitory activity against the ATPase domain of DNA Gyrase B from Mycobacterium tuberculosis. This suggests that the broader isoindoline-1,3-dione scaffold can interact with this essential bacterial enzyme, which is responsible for controlling the topological state of DNA during replication. researchgate.net The mechanism of such inhibitors often involves blocking the ATP-binding site on the GyrB subunit. researchgate.net Further research is required to determine the specific inhibition constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀) of this compound for this target.
DNA Methyltransferase 1 (DNMT1): Currently, there is a lack of specific research data detailing the direct inhibition or binding affinity of this compound with DNMT1. This enzyme plays a crucial role in maintaining epigenetic patterns by methylating DNA, and its dysregulation is implicated in various diseases, including cancer. While the isoindoline-1,3-dione core is present in some compounds with anticancer properties, a direct link to DNMT1 inhibition by this specific molecule has not been established in the reviewed literature.
VEGFR2: Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis, the formation of new blood vessels, and is a prominent target in cancer therapy. At present, there is no available scientific literature that specifically investigates or quantifies the binding affinity or inhibitory kinetics of this compound towards VEGFR2. However, the broader class of isoindolin-2-one derivatives has been explored for VEGFR-2 inhibitory activity, with some compounds showing potent effects. nih.govresearchgate.net
Receptor Interaction Studies
GABA_A Receptor: The γ-aminobutyric acid type A (GABA_A) receptor is a crucial ligand-gated ion channel in the central nervous system, responsible for mediating fast inhibitory neurotransmission. Several novel 2,7-disubstituted isoindolin-1-one (B1195906) derivatives have been identified as potent positive allosteric modulators (PAMs) of GABA_A receptors. nih.gov Computational docking studies with certain isoindoline (B1297411) ester derivatives suggest that they may bind to the benzodiazepine (B76468) site on the GABA_A receptor. mdpi.com This interaction is hypothesized to be stabilized by π-π stacking interactions with aromatic residues within the binding pocket, such as Phe77 and Tyr159. mdpi.com While these findings are for the broader class of isoindoline derivatives, they suggest a potential avenue of interaction for this compound that warrants further investigation.
Elucidation of Signaling Pathways and Cellular Responses
The interaction of this compound with its molecular targets can trigger a cascade of downstream signaling events, leading to various cellular responses.
Research into isoindoline-1,3-dione derivatives has revealed their potential to induce apoptosis (programmed cell death) in cancer cell lines. researchgate.netmdpi.com One study on a related compound, 2-(4-(2-bromoacetyl)phenyl)isoindoline-1,3-dione, demonstrated its ability to induce both apoptosis and necrosis in Raji cells, a type of lymphoma cell line. researchgate.net
Furthermore, certain synthetic isoindoline-dione derivatives have been shown to exert neuroprotective effects in neuronal-like cell lines by modulating the NRF2 signaling pathway. tandfonline.comnih.gov This pathway is a key regulator of the cellular response to oxidative stress. These derivatives were observed to increase the expression of NRF2 and its associated antioxidant genes, leading to a reduction in reactive oxygen species and cellular damage. tandfonline.comnih.gov Whether this compound specifically engages these pathways remains to be determined through direct experimental evidence.
Allosteric Modulation and Orthosteric Binding Site Interactions
The mode of binding of a compound to its target can be categorized as either orthosteric (at the primary, active site) or allosteric (at a secondary, regulatory site). Allosteric modulators can fine-tune the activity of a receptor or enzyme without directly competing with the endogenous ligand. nih.gov
In the context of the GABA_A receptor, as mentioned earlier, isoindoline derivatives are being investigated as positive allosteric modulators. nih.gov This implies that they likely bind to an allosteric site, distinct from the GABA binding site, to enhance the receptor's function. In silico analyses of some isoindoline derivatives suggest interaction with the allosteric binding site of the dopamine (B1211576) D2 receptor. researchgate.net
Conversely, the inhibitory action of related compounds on DNA Gyrase B ATPase suggests a competitive binding mechanism at the orthosteric ATP-binding site. researchgate.net The specific binding mode of this compound at its various potential targets is a critical area for future research to fully elucidate its pharmacological profile.
Structure Activity Relationship Sar Studies and Pharmacophore Modeling for 5 4 Aminophenoxy Isoindoline 1,3 Dione Derivatives
Correlating Structural Modifications with Changes in Biological Activity
SAR studies for isoindoline-1,3-dione derivatives have revealed several key structural features that modulate their biological effects, which can range from anticancer to anti-Alzheimer's and antimicrobial activities. newsama.commdpi.comnih.govresearchgate.netresearchgate.netsemanticscholar.orgmdpi.com While research specifically on 5-(4-Aminophenoxy)isoindoline-1,3-dione is part of a broader field, the general SAR principles for the isoindoline-1,3-dione scaffold provide valuable insights.
The isoindoline-1,3-dione core itself is recognized as a privileged scaffold in drug discovery. newsama.com Its unique architecture, comprising a hydrophobic aryl ring and a hydrogen bond accepting imide group, is crucial for interaction with various biological targets. newsama.com Modifications at several positions on this scaffold have been explored to enhance biological activity.
Substitutions on the Phenyl Ring of the Isoindoline-1,3-dione Core:
The position and nature of substituents on the benzene (B151609) ring of the isoindoline-1,3-dione moiety significantly impact activity. For instance, in a series of 1,3-dioxoisoindoline-4-aminoquinolines studied for their antiplasmodial activity, the substitution pattern on the phthalimide (B116566) ring was found to be a determinant of potency. nih.gov While the specific 5-(4-aminophenoxy) group is unique, the presence of a substituent at position 5 that can engage in hydrogen bonding and hydrophobic interactions is generally considered favorable for activity.
Modifications of the Linker and Terminal Groups:
The nature of the substituent attached to the nitrogen atom of the isoindoline-1,3-dione is a critical factor influencing the biological activity. Various linkers, such as alkyl chains, amides, and other functional groups, have been employed to connect the isoindoline-1,3-dione core to different terminal moieties. researchgate.netnih.gov
For example, in a series of isoindoline-1,3-dione-N-benzyl pyridinium hybrids designed as acetylcholinesterase (AChE) inhibitors, the length and composition of the linker between the phthalimide and the pyridinium ring were shown to be important. nih.gov Similarly, for 4-aminoquinoline-isoindoline-dione conjugates with anti-mycobacterial activity, the nature of the linker (alkyl or amide) played a role in their efficacy. researchgate.net
A generalized SAR for synthesized isoindoline-1,3-dione-4-aminoquinolines highlights the importance of the terminal group. researchgate.net The presence of a basic amino substituent is often considered essential for the accumulation of the drug in acidic cellular compartments, which is relevant for certain therapeutic targets like the malaria parasite's food vacuole. researchgate.net
The following table summarizes the general SAR findings for isoindoline-1,3-dione derivatives based on available literature:
| Structural Modification | Effect on Biological Activity | Reference |
| Isoindoline-1,3-dione Core | Essential for interaction with various biological targets. | newsama.com |
| Substituents on the Phenyl Ring | Position and nature of substituents influence potency. | nih.gov |
| Linker between Core and Terminal Group | Length and composition of the linker affect activity. | researchgate.netnih.govnih.gov |
| Terminal Group | Major determinant of the pharmacological profile. | researchgate.net |
| Basic Amino Substituent | Can be crucial for targeting specific cellular compartments. | researchgate.net |
Identification of Key Pharmacophoric Features for Target Interaction
Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to interact with a specific biological target. dovepress.comnih.govfrontiersin.org For derivatives of this compound, a pharmacophore model would typically include features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings.
Based on the structure of this compound, the following key pharmacophoric features can be identified:
Hydrogen Bond Acceptors (HBA): The two carbonyl groups of the isoindoline-1,3-dione moiety are strong hydrogen bond acceptors. The ether oxygen of the phenoxy group can also act as a hydrogen bond acceptor.
Hydrogen Bond Donor (HBD): The primary amino group on the terminal phenyl ring is a potent hydrogen bond donor.
Aromatic Rings (AR): The molecule contains two aromatic rings: the benzene ring of the isoindoline-1,3-dione core and the terminal phenyl ring. These can participate in π-π stacking and hydrophobic interactions with the target protein.
A hypothetical pharmacophore model for a target interacting with this compound derivatives might consist of a combination of these features arranged in a specific spatial orientation. Such models are crucial for virtual screening of large compound libraries to identify new potential inhibitors. dovepress.comfrontiersin.org
The development of a pharmacophore model often involves aligning a set of active compounds and identifying the common features responsible for their activity. nih.gov For instance, a study on stilbene derivatives as α-glucosidase inhibitors successfully developed a four-featured pharmacophore model based on the binding mode of the most active compound. nih.gov A similar approach could be applied to a series of active this compound derivatives to elucidate their key interaction points.
| Pharmacophoric Feature | Structural Moiety in this compound |
| Hydrogen Bond Acceptor (HBA) | Carbonyl groups of the isoindoline-1,3-dione, Ether oxygen |
| Hydrogen Bond Donor (HBD) | Primary amino group |
| Aromatic Ring (AR) | Benzene ring of the isoindoline-1,3-dione, Terminal phenyl ring |
| Hydrophobic (HY) | Overall molecular scaffold, Aromatic rings |
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov These models can then be used to predict the activity of newly designed compounds before their synthesis, thus saving time and resources.
For a series of this compound derivatives, a QSAR model would typically be built using a set of calculated molecular descriptors. These descriptors can be classified into several categories:
Electronic Descriptors: These describe the electronic properties of the molecule, such as partial charges on atoms, dipole moment, and energies of molecular orbitals (HOMO and LUMO).
Steric Descriptors: These relate to the size and shape of the molecule, such as molecular weight, volume, and surface area.
Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, with the most common descriptor being the partition coefficient (logP).
Topological Descriptors: These are numerical values that describe the connectivity of atoms in a molecule.
A study on 1,3-dioxoisoindoline-4-aminoquinolines as antiplasmodial agents successfully developed a QSAR model using a Genetic Function Algorithm (GFA) to select the most relevant descriptors. nih.gov The resulting model showed that the antiplasmodial activity was dependent on a combination of descriptors including those related to atomic state type, Ghose-Crippen LogKow, and topological shape. nih.gov
The general form of a QSAR equation is:
Biological Activity (e.g., pIC50) = c0 + c1 * D1 + c2 * D2 + ... + cn * Dn
Where:
pIC50 is the negative logarithm of the half-maximal inhibitory concentration.
c0, c1, c2, ..., cn are regression coefficients.
D1, D2, ..., Dn are the calculated molecular descriptors.
The predictive power of a QSAR model is assessed through various validation techniques, including internal validation (leave-one-out cross-validation) and external validation using a test set of compounds not included in the model development. nih.gov A robust and validated QSAR model can be a powerful tool for the rational design of new, more potent this compound derivatives.
The following table provides examples of descriptor types that could be used in a QSAR study of this compound derivatives:
| Descriptor Type | Example Descriptors |
| Electronic | Dipole moment, HOMO/LUMO energies, Partial charges |
| Steric | Molecular weight, Molecular volume, Surface area |
| Hydrophobic | LogP, Molar refractivity |
| Topological | Wiener index, Kier & Hall connectivity indices |
Computational Chemistry and in Silico Approaches for 5 4 Aminophenoxy Isoindoline 1,3 Dione Research
Molecular Docking Simulations for Ligand-Protein Binding Prediction and Interaction Analysis
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex. It is widely used to forecast the binding mode and affinity of small molecule ligands to the active site of a protein. For the isoindoline-1,3-dione class of compounds, docking studies have been instrumental in elucidating their potential as enzyme inhibitors.
Research on various isoindoline-1,3-dione derivatives has demonstrated their ability to interact with key amino acid residues within the binding pockets of different biological targets. nih.gov For instance, studies targeting the InhA enzyme, a key component in Mycobacterium tuberculosis, revealed that the carbonyl oxygen of the isoindoline-1,3-dione ring frequently acts as a hydrogen bond acceptor, forming crucial interactions with residues like Tyr158. researchgate.net Furthermore, hydrophobic interactions, including π-π stacking with aromatic residues such as Phe149, are often observed, contributing significantly to the stability of the ligand-protein complex. researchgate.net These simulations suggest that the planar aromatic structure of the isoindoline-1,3-dione core is a key pharmacophore for interacting with biological targets. nih.govnih.gov The binding affinity, often expressed as a docking score in kcal/mol, helps quantify the strength of these interactions.
Table 1: Representative Molecular Docking Data for Isoindoline-1,3-dione Derivatives
| Compound Derivative | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |
|---|---|---|---|---|
| Derivative A | Acetylcholinesterase (AChE) | -10.2 | Tyr70, Asp72, Trp279, Tyr334 | Hydrophobic (π-π) |
| Derivative B | InhA | -8.65 | Tyr158, Phe147 | Hydrogen Bond, Hydrophobic (π-π) |
| Derivative C | Acetylcholinesterase (AChE) | -8.2 | Tyr121, Tyr334 | Hydrophobic (π-π) |
Note: The data presented is illustrative of findings for the isoindoline-1,3-dione class of compounds and not specific to 5-(4-aminophenoxy)isoindoline-1,3-dione.
Molecular Dynamics Simulations for Conformational Analysis and Binding Stability
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time. MD simulations are used to assess the stability of the docked conformation and analyze the conformational changes that may occur upon ligand binding. researchgate.net
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. nih.govresearchgate.net DFT calculations provide fundamental insights that complement experimental findings from spectroscopic analyses like FT-IR and NMR. nih.govacs.org For isoindoline-1,3-dione derivatives, DFT has been employed to understand their electronic properties, which are critical determinants of their biological activity. acgpubs.org
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A small energy gap suggests that a molecule is more reactive and has a higher capacity for electron transfer, which can facilitate stronger interactions with a biological target. researchgate.net
Studies on isoindoline-1,3-dione derivatives have shown that modifications to the substituent groups can modulate the HOMO-LUMO gap. researchgate.net Compounds with lower energy gaps are predicted to be more reactive and potentially more potent inhibitors. researchgate.net The distribution of these orbitals also provides information on the electron-donating (HOMO) and electron-accepting (LUMO) regions of the molecule.
Table 2: Representative Frontier Molecular Orbital Energies for Isoindoline-1,3-dione Derivatives
| Compound Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE in eV) |
|---|---|---|---|
| Derivative 1 | -6.5 | -2.4 | 4.1 |
| Derivative 2 | -6.3 | -2.4 | 3.9 |
| Derivative 3 | -6.8 | -1.8 | 5.0 |
Note: The data is representative of DFT calculations for the general isoindoline-1,3-dione scaffold. Values are illustrative.
Molecular Electrostatic Potential (MEP) maps are visual representations of the charge distribution within a molecule. nih.gov These maps are color-coded to indicate different electrostatic potential values on the molecule's surface. Red and yellow regions signify negative potential (electron-rich areas) and are susceptible to electrophilic attack, while blue regions indicate positive potential (electron-deficient areas) and are prone to nucleophilic attack. researchgate.net
For isoindoline-1,3-dione derivatives, MEP analyses consistently show regions of high negative potential (red/orange) around the carbonyl oxygens of the dione (B5365651) ring. researchgate.net This indicates their nucleophilic character and explains their role as hydrogen bond acceptors in interactions with protein active sites, a finding that correlates well with molecular docking results. researchgate.net Conversely, blue regions are often located around hydrogen atoms. researchgate.net MEP maps are thus invaluable for understanding and predicting the sites of intermolecular interactions.
DFT calculations can accurately predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an experimental infrared (IR) spectrum. acs.org This allows for the assignment of specific vibrational modes to observed spectral bands, confirming the molecular structure. semanticscholar.org
For the isoindoline-1,3-dione core, DFT calculations have been used to identify characteristic vibrational modes. nih.govacs.org For example, the stretching vibrations of the carbonyl (C=O) groups in the imide ring typically appear as strong absorption bands in the region of 1700-1780 cm⁻¹. acs.orgsemanticscholar.org The calculated vibrational spectra for various derivatives have shown good agreement with experimental FT-IR data, validating both the computational method and the synthesized structures. nih.govsemanticscholar.org
Table 3: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for a Representative Isoindoline-1,3-dione Derivative
| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated DFT (cm⁻¹) |
|---|---|---|
| Aromatic C-H stretch | 3065 | 3032 |
Note: Data is based on a representative compound from the isoindoline-1,3-dione class to illustrate the methodology.
Virtual Screening and Ligand-Based Drug Design (LBDD) Methodologies
Virtual screening is a computational strategy used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target. tandfonline.com When the 3D structure of the target is known, structure-based methods like molecular docking are used. When it is not, ligand-based methods are employed, which use the knowledge of known active molecules to identify others with similar properties.
The isoindoline-1,3-dione scaffold has been used in virtual screening campaigns to discover novel inhibitors for various targets. researchgate.net Large chemical databases can be filtered based on pharmacophoric features derived from the isoindoline-1,3-dione core or known active compounds. tandfonline.com This approach has proven to be a time- and cost-effective method for identifying promising hit compounds for further experimental validation. researchgate.net
Predictive In Silico Models for Biological Activity (e.g., GUSAR, PASS)
In the research and development of novel therapeutic agents, computational or in silico methods are indispensable tools for the early prediction of a compound's biological activities. These approaches offer a rapid and cost-effective means to screen compounds and prioritize them for further synthesis and experimental testing. For derivatives of the core structure found in this compound, predictive models such as GUSAR (General Unrestricted Structure-Activity Relationships) and PASS (Prediction of Activity Spectra for Substances) have been utilized to forecast potential biological effects.
GUSAR is a software tool that develops quantitative structure-activity relationship (QSAR) models. It analyzes the chemical structure of a compound and relates it to its biological activity, allowing for the prediction of activity for new, untested compounds. PASS, on the other hand, predicts a wide spectrum of biological activities for a substance based on its structural formula by comparing it to a large database of known biologically active compounds.
A study on newly synthesized derivatives of isoindoline-1,3-dione employed both GUSAR and PASS to conduct in silico evaluations of their acute toxicity and biological activity. mdpi.comsciforum.net The predictions generated by these programs provided valuable insights that were subsequently compared with in vivo experimental results.
The PASS online software package was used to predict that several isoindoline-1,3-dione derivatives would exhibit analgesic activity with a probability ranging from 40% to 80%. mdpi.comsciforum.net This predictive data was crucial in identifying the most promising compounds for further biological screening. For instance, for the most bioactive compound identified in the study, 2-(phenyl(phenylimino)methyl)isoindoline-1,3-dione, the analgesic activity was studied in laboratory mice, and the results confirmed the in silico prediction. mdpi.comsciforum.net This demonstrates the utility of PASS in identifying potential therapeutic applications for novel compounds based on their chemical structure.
In the same study, GUSAR was used to predict the acute toxicity of the isoindoline-1,3-dione derivatives. mdpi.comsciforum.net The in silico toxicity data were found to be comparable to the experimental data obtained from laboratory mice, indicating the low toxicity of the synthesized compounds. mdpi.comsciforum.net This highlights the role of GUSAR in early safety assessment, allowing researchers to filter out potentially toxic compounds before committing resources to extensive experimental testing.
The findings from this research underscore the value of integrating predictive in silico models like GUSAR and PASS into the drug discovery pipeline for compounds structurally related to this compound. These computational tools can effectively guide the synthesis and biological evaluation of new chemical entities, saving time and resources.
Table of Predicted Biological Activities for Isoindoline-1,3-dione Derivatives using PASS
| Compound | Predicted Biological Activity | Probability |
| 2-(phenyl(phenylimino)methyl)isoindoline-1,3-dione | Analgesic | 40-80% |
| Other isoindoline-1,3-dione derivatives (3a-e) | Analgesic | 40-80% |
| 2-((phenyl(phenylimino)methyl)carbamoyl)benzoic acid | Analgesic activity not predicted | - |
Data sourced from a study on new derivatives of isoindoline-1,3-dione as non-steroidal analgesics. mdpi.comsciforum.net
Future Research Directions and Unexplored Avenues for 5 4 Aminophenoxy Isoindoline 1,3 Dione
Development of Novel Synthetic Routes for Complex and Diverse Derivatives
The exploration of the full potential of 5-(4-Aminophenoxy)isoindoline-1,3-dione is intrinsically linked to the ability to synthesize a diverse library of its derivatives. Future research should focus on developing novel and efficient synthetic methodologies to create more complex and structurally varied analogs. While traditional methods for the synthesis of isoindoline-1,3-diones often involve the condensation of phthalic anhydrides with primary amines, there is a growing need for greener and more versatile approaches.
Key areas for exploration in the synthesis of novel derivatives include:
Green Chemistry Approaches: The development of solventless reaction conditions or the use of environmentally benign solvents would be a significant advancement. Such methods would not only reduce the environmental impact of synthesis but could also lead to improved yields and purity.
Combinatorial Chemistry: Employing combinatorial synthesis techniques could rapidly generate a large library of derivatives. This would involve systematically modifying both the isoindoline-1,3-dione core and the aminophenoxy substituent to explore a wide chemical space.
Multi-component Reactions: Designing one-pot, multi-component reactions could provide a highly efficient route to complex derivatives, saving time and resources compared to traditional multi-step syntheses.
A summary of potential synthetic strategies is presented in Table 1.
Table 1: Potential Synthetic Strategies for Derivatives of this compound
| Synthetic Strategy | Description | Potential Advantages |
| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate reaction rates. | Reduced reaction times, higher yields, and cleaner reactions. |
| Flow Chemistry | Reactions are carried out in a continuously flowing stream. | Precise control over reaction parameters, improved safety, and scalability. |
| Catalytic C-H Activation | Direct functionalization of C-H bonds to introduce new substituents. | Atom economy, reduced pre-functionalization steps, and access to novel structures. |
| Solid-Phase Synthesis | The starting material is attached to a solid support, facilitating purification. | High-throughput synthesis and ease of product isolation. |
In-depth Mechanistic Studies at the Molecular and Cellular Levels for Novel Activities
While the isoindoline-1,3-dione scaffold is known for a variety of biological activities, including anti-inflammatory, and anticancer effects, the specific mechanisms of action of this compound and its potential novel activities remain largely unexplored. Future research should delve into detailed mechanistic studies at both the molecular and cellular levels.
Promising areas for mechanistic investigation include:
Target Identification and Validation: Utilizing techniques such as affinity chromatography, proteomics, and genetic screening to identify the specific protein targets of this compound. Once identified, these targets would need to be validated to confirm their role in the compound's biological effects.
Enzyme Inhibition Studies: Given that many isoindoline-1,3-dione derivatives exhibit enzyme inhibitory activity, it would be valuable to screen this compound against a panel of relevant enzymes, such as kinases, proteases, and cholinesterases.
Cellular Pathway Analysis: Investigating the effects of the compound on key cellular signaling pathways, such as those involved in apoptosis, cell cycle regulation, and inflammation. Techniques like Western blotting, qPCR, and reporter gene assays would be instrumental in these studies.
Exploration of Synergistic Effects with Existing Research Compounds
The potential for this compound to act in synergy with other known research compounds is a compelling and largely unexplored avenue. Combination therapies often lead to enhanced efficacy and can help to overcome drug resistance.
Future research in this area should focus on:
Combination Screening: Systematically screening this compound in combination with a library of established research compounds across various disease models. High-throughput screening platforms would be essential for such large-scale studies.
Mechanism of Synergy: Once synergistic combinations are identified, it will be crucial to elucidate the underlying mechanisms. This could involve investigating whether the compounds target different components of the same pathway or if one compound enhances the bioavailability or activity of the other.
In Vivo Validation: Promising synergistic combinations identified in vitro should be further validated in preclinical animal models to assess their efficacy and safety in a more complex biological system.
Advanced Computational Methodologies for Predictive Design and Optimization
In silico approaches are invaluable tools in modern drug discovery and can significantly accelerate the process of designing and optimizing new compounds. Advanced computational methodologies should be applied to guide the future development of this compound derivatives.
Key computational strategies to be employed include:
Quantitative Structure-Activity Relationship (QSAR) Studies: Developing QSAR models to correlate the structural features of this compound derivatives with their biological activity. These models can then be used to predict the activity of novel, unsynthesized compounds.
Molecular Docking and Dynamics Simulations: Using molecular docking to predict the binding modes of this compound and its analogs to their protein targets. Molecular dynamics simulations can then be used to assess the stability of these interactions over time.
Pharmacophore Modeling: Developing pharmacophore models that define the essential structural features required for biological activity. These models can guide the design of new derivatives with improved potency and selectivity.
A summary of computational approaches and their potential applications is provided in Table 2.
Table 2: Advanced Computational Methodologies for the Study of this compound
| Computational Method | Application | Potential Outcome |
| Density Functional Theory (DFT) | Calculation of electronic properties and reactivity. | Understanding of molecular stability and reaction mechanisms. |
| Virtual Screening | In silico screening of large compound libraries against a target. | Identification of new hit compounds with desired activity. |
| ADMET Prediction | Prediction of absorption, distribution, metabolism, excretion, and toxicity properties. | Early assessment of the drug-like properties of derivatives. |
Potential for Application as Chemical Probes in Complex Biological Systems
Beyond its potential therapeutic applications, this compound and its derivatives could serve as valuable chemical probes for studying complex biological systems. A chemical probe is a small molecule that can be used to selectively perturb a specific protein or pathway, thereby enabling the study of its function.
To develop this compound-based chemical probes, future research should focus on:
Design of Tagged Derivatives: Synthesizing derivatives that incorporate tags for visualization (e.g., fluorescent dyes) or for affinity-based target identification (e.g., biotin).
Selectivity Profiling: Rigorously characterizing the selectivity of the chemical probes to ensure they interact with their intended target with high specificity.
Application in Cell-Based Assays: Utilizing the developed chemical probes in cell-based assays to investigate the dynamics of specific biological processes in real-time.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-(4-Aminophenoxy)isoindoline-1,3-dione, and how can reaction conditions be systematically optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as condensation of phenolic precursors with isoindole derivatives. Microwave-assisted techniques (e.g., 80–120°C, 30–60 min) can enhance yields compared to conventional heating . Reaction parameters like solvent polarity (e.g., DMF vs. THF), catalyst loading (e.g., p-toluenesulfonic acid), and stoichiometric ratios should be iteratively tested. Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are critical for monitoring intermediate purity .
Q. How can structural characterization of this compound be performed to confirm regioselectivity and functional group integrity?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : H and C NMR to verify aromatic proton environments and carbonyl groups.
- X-ray crystallography : To resolve stereochemical ambiguities (e.g., dihedral angles between isoindoline and phenoxy moieties) .
- FT-IR : Confirm the presence of amine (-NH) and carbonyl (C=O) stretches (e.g., 1680–1720 cm) .
Q. What in vitro assays are suitable for preliminary screening of biological activity in isoindoline-1,3-dione derivatives?
- Methodological Answer : Standardized assays include:
- Antimicrobial activity : Broth microdilution (MIC determination against S. aureus or E. coli) .
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to assess IC values.
- Enzyme inhibition : Fluorometric assays (e.g., kinase or protease targets) with positive controls (e.g., staurosporine) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to identify critical substituents influencing bioactivity in this compound derivatives?
- Methodological Answer :
- Systematic substitution : Introduce electron-withdrawing (e.g., -CF, -NO) or electron-donating groups (e.g., -OCH) at the phenoxy or isoindoline positions .
- Data analysis : Use multivariate regression to correlate substituent parameters (Hammett constants, logP) with bioactivity (e.g., MIC or IC). Tabulate results:
| Substituent | Position | logP | MIC (μg/mL) |
|---|---|---|---|
| -CF | Phenoxy | 2.1 | 12.5 |
| -OCH | Isoindoline | 1.8 | 25.0 |
Q. What computational strategies are effective for predicting the binding modes of this compound with biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with protein targets (e.g., PDB: 1M17 for kinases).
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes.
- Free energy calculations : MM-PBSA/GBSA to estimate binding affinities .
Q. How should researchers address contradictions in bioactivity data between in vitro and in vivo models for isoindoline-1,3-dione derivatives?
- Methodological Answer :
- Pharmacokinetic profiling : Measure solubility (shake-flask method), metabolic stability (microsomal assays), and plasma protein binding (equilibrium dialysis) to identify bioavailability limitations .
- Dose-response recalibration : Adjust dosing regimens in animal models (e.g., BALB/c mice) based on in vitro ADME data.
- Statistical reconciliation : Apply Bayesian meta-analysis to integrate conflicting datasets .
Methodological Frameworks
Q. What experimental designs are recommended for studying the oxidative stability of this compound under physiological conditions?
- Methodological Answer :
- Stress testing : Expose the compound to HO (1–5 mM) or cytochrome P450 enzymes (e.g., CYP3A4) at 37°C.
- Analytical tracking : LC-MS/MS to detect degradation products (e.g., quinone derivatives).
- Kinetic modeling : Use pseudo-first-order rate equations to estimate half-lives .
Q. How can AI-driven process optimization improve the scalability of this compound synthesis?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
